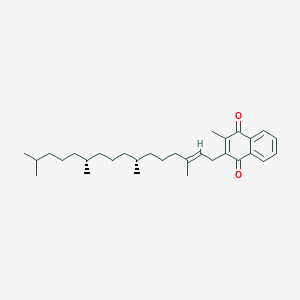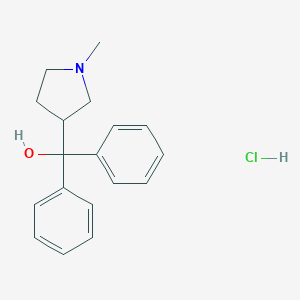
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Mechanism Of Action
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the reward pathway, which is responsible for feelings of pleasure and euphoria. However, prolonged use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride can lead to downregulation of these neurotransmitter systems, which can result in addiction and withdrawal symptoms.
Biochemical And Physiological Effects
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride has been shown to increase locomotor activity and produce hyperthermia in animal studies. In humans, 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride has been reported to produce feelings of euphoria, increased energy, and heightened sexual arousal. However, prolonged use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride can lead to negative effects such as anxiety, paranoia, and psychosis.
Advantages And Limitations For Lab Experiments
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride is a useful tool for studying the role of dopamine, norepinephrine, and serotonin in the brain. It can be used to study the effects of these neurotransmitters on behavior, as well as the mechanisms underlying addiction and withdrawal. However, the use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride in lab experiments is limited by its potential for abuse and the negative effects it can have on animal welfare.
Future Directions
There are several potential future directions for research on 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride. One area of interest is the development of new antidepressant and anxiolytic medications based on the mechanism of action of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride. Another area of interest is the study of the long-term effects of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride use on the brain and behavior. Additionally, research could focus on the development of alternative methods for studying the role of dopamine, norepinephrine, and serotonin in the brain that do not involve the use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride.
Synthesis Methods
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride can be synthesized through a multi-step process starting with the reaction of 1-phenyl-2-nitropropene and methylamine, followed by reduction of the nitro group with iron and hydrochloric acid. The resulting product is then reacted with benzaldehyde to form 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride.
Scientific Research Applications
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Research has shown that 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation. This makes 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride a potential candidate for the development of new antidepressant and anxiolytic medications.
properties
CAS RN |
102584-48-5 |
|---|---|
Product Name |
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride |
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl)-diphenylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19-13-12-17(14-19)18(20,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,20H,12-14H2,1H3;1H |
InChI Key |
XMPSOHIJLJOBJA-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
synonyms |
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



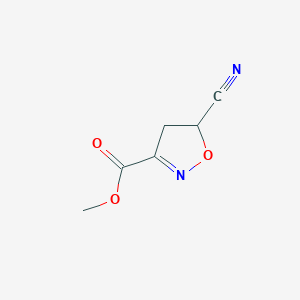
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
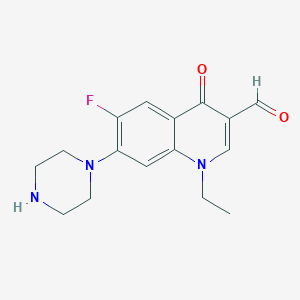
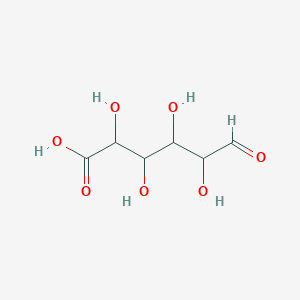
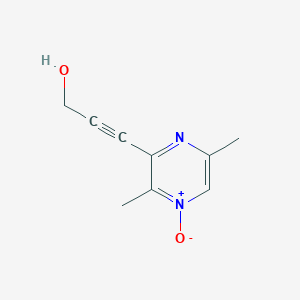
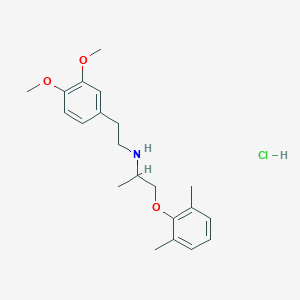
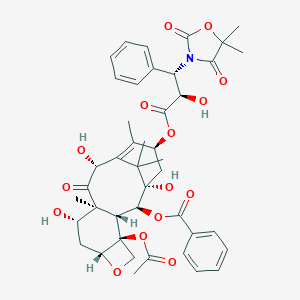
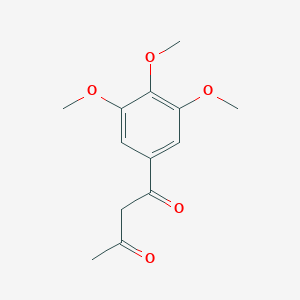
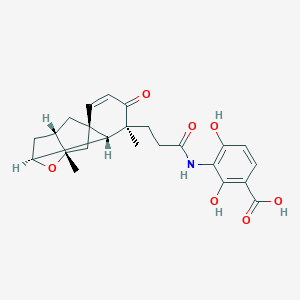
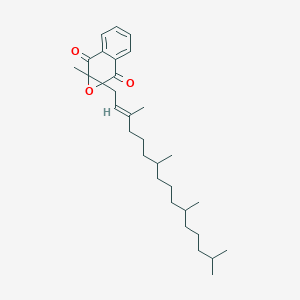
![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
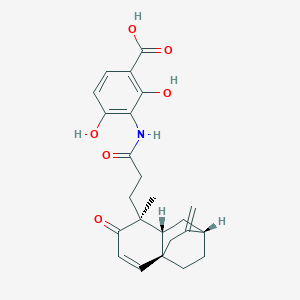
![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
